molecular formula C5H5N3O B1679903 Pyrazinamide CAS No. 98-96-4

Pyrazinamide

Cat. No. B1679903
CAS RN: 98-96-4
M. Wt: 123.11 g/mol
InChI Key: IPEHBUMCGVEMRF-UHFFFAOYSA-N
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Patent
US05874587

Procedure details

Thionyl chloride (10 mL) is added to a 25 mL round bottom flask in an ice bath. To the flask is added 800 mg (6.5 mmole) of 2-Pyrazinecarboxylic acid 74, and the mixture stirred for 5 minutes. Dimethyl formamide (1.02 g mg, 14 mmole) is added in a single portion, and the orange/red solution stirred for 90 minutes. The solvents are removed under reduced pressure to give 80 (0.900 g).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7](N)=[O:8].CN(C)C=[O:13]>S(Cl)(Cl)=O>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([OH:8])=[O:13]

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)N
Step Two
Name
Quantity
1.02 g
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the orange/red solution stirred for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The solvents are removed under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1=C(C=NC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 111.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.